
7,8-Dimethylquinoline-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dimethylquinoline-2-carbaldehyde is an organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal and industrial chemistry. The compound is characterized by a quinoline ring substituted with two methyl groups at positions 7 and 8, and an aldehyde group at position 2. This structural configuration imparts unique chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethylquinoline-2-carbaldehyde can be achieved through various methods. One common approach involves the reaction of 7,8-dimethylquinoline with a formylating agent such as Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide). The reaction typically proceeds under reflux conditions, yielding the desired aldehyde product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 7,8-Dimethylquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: 7,8-Dimethylquinoline-2-carboxylic acid.
Reduction: 7,8-Dimethylquinoline-2-methanol.
Substitution: 7,8-Dimethyl-2-nitroquinoline (for nitration).
Wissenschaftliche Forschungsanwendungen
7,8-Dimethylquinoline-2-carbaldehyde has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 7,8-Dimethylquinoline-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For instance, in drug design, the compound’s quinoline core can intercalate with DNA or inhibit specific enzymes, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Quinoline-2-carbaldehyde: Lacks the methyl groups at positions 7 and 8, resulting in different reactivity and applications.
7,8-Dimethylquinoline: Lacks the aldehyde group, limiting its use in certain synthetic applications.
2-Chloro-7,8-dimethylquinoline: Substituted with a chlorine atom at position 2, altering its chemical properties and reactivity.
Uniqueness: 7,8-Dimethylquinoline-2-carbaldehyde is unique due to the presence of both methyl groups and an aldehyde group, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and drug discovery .
Eigenschaften
Molekularformel |
C12H11NO |
|---|---|
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
7,8-dimethylquinoline-2-carbaldehyde |
InChI |
InChI=1S/C12H11NO/c1-8-3-4-10-5-6-11(7-14)13-12(10)9(8)2/h3-7H,1-2H3 |
InChI-Schlüssel |
JPPFBZRLYDQXKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)C=CC(=N2)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B11908466.png)


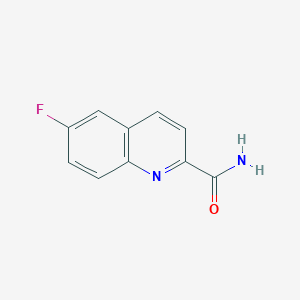
![1-Ethyl-3,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B11908516.png)
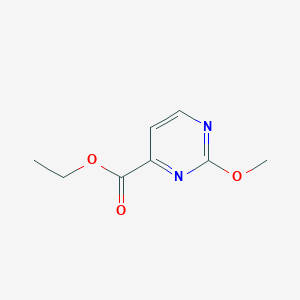

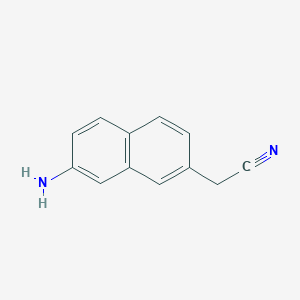

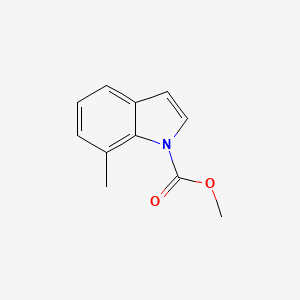
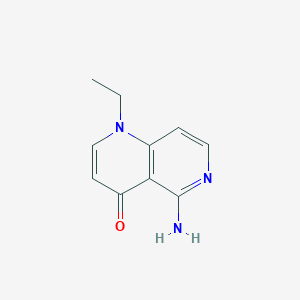
![7-Chloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11908541.png)
![2-Oxo-1-oxaspiro[3.5]nonane-3-carboxylic acid](/img/structure/B11908546.png)

